Homopterocarpin vs. Medicarpin: Divergent hMAO-B Selectivity and Binding Kinetics Define Distinct Research Utilities
Homopterocarpin exhibits 21-fold lower selectivity for hMAO-B (SI = 2.07) compared to medicarpin (SI = 44.2), despite comparable binding affinity (Ki = 0.21 vs 0.27 μM) . This divergent selectivity profile stems from the 3-OCH3 substitution in homopterocarpin versus the 3-OH group in medicarpin, which alters H-bonding with hMAO-B active site residues .
| Evidence Dimension | hMAO-B Selectivity Index (SI = hMAO-A IC50 / hMAO-B IC50) |
|---|---|
| Target Compound Data | SI = 2.07 |
| Comparator Or Baseline | Medicarpin SI = 44.2 |
| Quantified Difference | Medicarpin exhibits 21.3-fold higher selectivity for hMAO-B over hMAO-A |
| Conditions | Recombinant human MAO-A and MAO-B enzymatic assays |
Why This Matters
Homopterocarpin's lower selectivity for hMAO-B enables research applications requiring broader MAO isoform engagement, while medicarpin is optimal for strictly hMAO-B-specific investigations.
- [1] Oh JM, et al. Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B. Molecules. 2022;27(1):258. View Source
